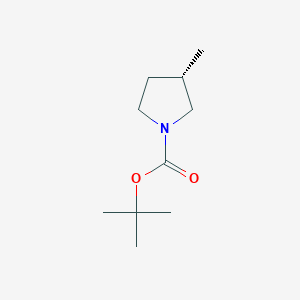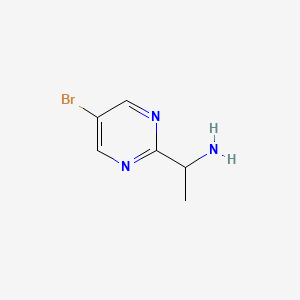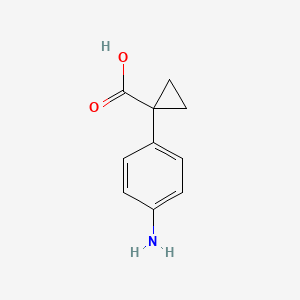
1-(4-Aminophenyl)cyclopropanecarboxylic acid
Übersicht
Beschreibung
1-(4-Aminophenyl)cyclopropanecarboxylic acid is a compound with the molecular weight of 177.2 . It is a light yellow solid and has the IUPAC name 1-(4-aminophenyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for 1-(4-Aminophenyl)cyclopropanecarboxylic acid is1S/C10H11NO2/c11-8-3-1-7 (2-4-8)10 (5-6-10)9 (12)13/h1-4H,5-6,11H2, (H,12,13) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-(4-Aminophenyl)cyclopropanecarboxylic acid is a light yellow solid . Its molecular weight is 177.2 .Wissenschaftliche Forschungsanwendungen
Medicine
In the medical field, 1-(4-Aminophenyl)cyclopropanecarboxylic acid is explored for its potential role in drug synthesis and design. Its structure could be utilized in creating novel compounds with therapeutic effects, particularly due to its cyclopropane ring which is often found in bioactive molecules .
Biotechnology
Biotechnological applications may involve the use of this compound in the synthesis of peptides and proteins. The aminophenyl group can participate in peptide bonding, potentially leading to the development of new biomaterials or as a building block for synthetic biology .
Materials Science
In materials science, the compound’s unique chemical structure could be valuable in the development of new polymers or as a monomer for creating advanced materials with specific mechanical properties .
Environmental Science
Environmental science research could leverage 1-(4-Aminophenyl)cyclopropanecarboxylic acid in the study of environmental pollutants. Its analogs might be used as markers or tracers in environmental monitoring and remediation efforts .
Analytical Chemistry
This compound can be used as a standard or reagent in analytical chemistry to develop new methods for compound detection and quantification, owing to its distinct chemical properties .
Pharmacology
Pharmacologically, it could be investigated for its interaction with biological systems, potentially leading to the discovery of new drug mechanisms or as a pharmacophore in drug discovery .
Agriculture
In agriculture, derivatives of this compound might be used to synthesize plant growth regulators or as a precursor to agrochemicals designed to protect crops from pests and diseases .
Food Science
Though not directly used in food, 1-(4-Aminophenyl)cyclopropanecarboxylic acid could be involved in the synthesis of food additives or preservatives, contributing to food safety and shelf-life extension .
Eigenschaften
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWQISICOUZEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminophenyl)cyclopropanecarboxylic acid | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

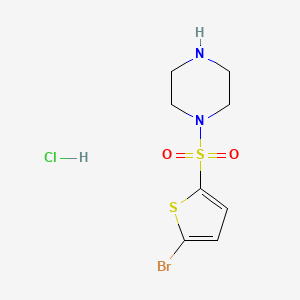
![Methyl 2-oxo-1H,2H,3H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B1376139.png)
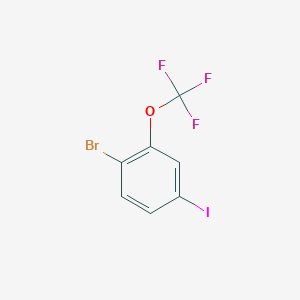
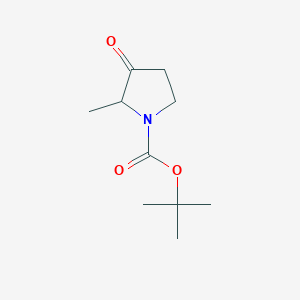
![6-Azaspiro[3.4]octan-2-ylmethanol](/img/structure/B1376145.png)

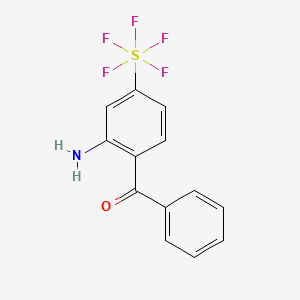


![3-Amino-1-[(4-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B1376154.png)

![9-Bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1376156.png)
